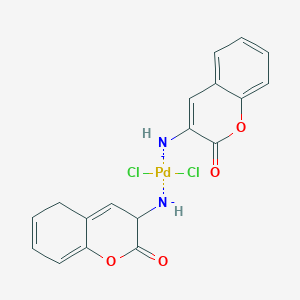
Dichlorobis(3-amino-2H-1-benzopyran-2-one-N)dichloro palladium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichlorobis(3-amino-2H-1-benzopyran-2-one-N)dichloro palladium is a coordination compound that features a palladium center coordinated to two 3-amino-2H-1-benzopyran-2-one ligands and two chloride ions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorobis(3-amino-2H-1-benzopyran-2-one-N)dichloro palladium typically involves the reaction of palladium chloride with 3-amino-2H-1-benzopyran-2-one in the presence of a suitable solvent. The reaction is carried out under reflux conditions to ensure complete coordination of the ligands to the palladium center .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
化学反応の分析
Types of Reactions
Dichlorobis(3-amino-2H-1-benzopyran-2-one-N)dichloro palladium can undergo various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands, such as phosphines or amines.
Oxidation and Reduction Reactions: The palladium center can participate in redox reactions, altering its oxidation state.
Coupling Reactions: The compound can act as a catalyst in coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include phosphines, amines, and halides. Typical reaction conditions involve the use of organic solvents, such as dichloromethane or toluene, and may require elevated temperatures or the presence of a base.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in substitution reactions, the products would be new palladium complexes with different ligands.
科学的研究の応用
Dichlorobis(3-amino-2H-1-benzopyran-2-one-N)dichloro palladium has several scientific research applications:
Medicinal Chemistry: The compound has potential as an anticancer agent due to its ability to interact with DNA and proteins.
Catalysis: It can be used as a catalyst in various organic reactions, including cross-coupling reactions.
Materials Science: The compound’s unique coordination properties make it useful in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of Dichlorobis(3-amino-2H-1-benzopyran-2-one-N)dichloro palladium involves its interaction with biological molecules, such as DNA and proteins. The palladium center can coordinate to nucleophilic sites on these molecules, disrupting their normal function. This can lead to cell death in cancer cells, making the compound a potential anticancer agent .
類似化合物との比較
Similar Compounds
Dichlorobis(3-amino-2H-1-benzopyran-2-one-N)dichloro platinum: Similar structure but with a platinum center instead of palladium.
Dichlorobis(3-amino-2H-1-benzopyran-2-one-N)dichloro nickel: Similar structure but with a nickel center instead of palladium.
Uniqueness
Dichlorobis(3-amino-2H-1-benzopyran-2-one-N)dichloro palladium is unique due to its specific coordination environment and the properties imparted by the palladium center. This makes it particularly effective in catalytic applications and potential medicinal uses compared to its analogs with different metal centers .
特性
分子式 |
C18H14Cl2N2O4Pd-2 |
|---|---|
分子量 |
499.6 g/mol |
IUPAC名 |
dichloropalladium;(2-oxochromen-3-yl)azanide;(2-oxo-3,5-dihydrochromen-3-yl)azanide |
InChI |
InChI=1S/C9H8NO2.C9H6NO2.2ClH.Pd/c2*10-7-5-6-3-1-2-4-8(6)12-9(7)11;;;/h1-2,4-5,7,10H,3H2;1-5,10H;2*1H;/q2*-1;;;+2/p-2 |
InChIキー |
MJJIQTOMYFJCTA-UHFFFAOYSA-L |
正規SMILES |
C1C=CC=C2C1=CC(C(=O)O2)[NH-].C1=CC=C2C(=C1)C=C(C(=O)O2)[NH-].Cl[Pd]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2'-Deoxy-N-[(4-methylphenyl)carbamoyl]adenosine](/img/structure/B12894773.png)
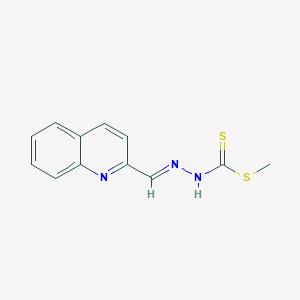

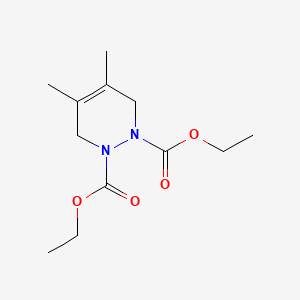
![3-(3-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12894786.png)

![3-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]-L-alanine](/img/structure/B12894790.png)
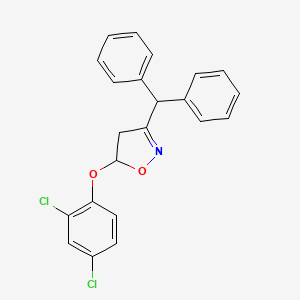
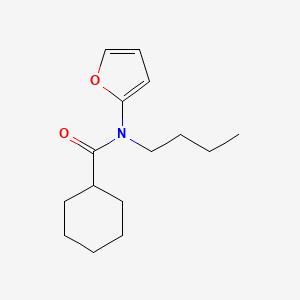
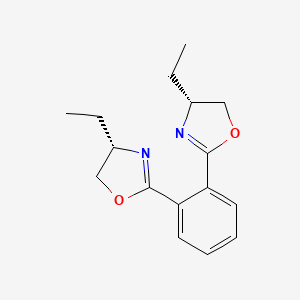
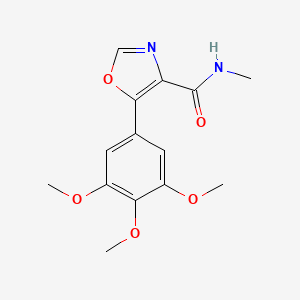

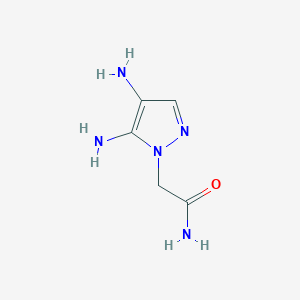
![N-Benzoyl-2'-O-[tert-butyl(dimethyl)silyl]guanosine](/img/structure/B12894850.png)
